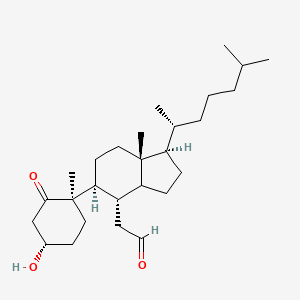

Secosterol-A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Secosterol-A is a sesquiterpenoid.

科学研究应用

Biochemical Properties

Secosterol-A is known for its ability to modify proteins through the formation of covalent linkages, particularly with lysine residues. This property is crucial in understanding its biological effects, including cytotoxicity and the induction of protein aggregation.

Neurodegenerative Diseases

Alzheimer's Disease and Amyloid Aggregation

Research indicates that this compound can significantly influence the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It has been shown to reduce the critical concentration required for amyloid-beta aggregation below 100 nM, facilitating the formation of toxic aggregates at low concentrations . The presence of this compound in brain samples from Alzheimer's patients suggests a direct involvement in disease pathology, potentially enhancing amyloidogenicity through covalent modifications .

Parkinson's Disease

In studies involving Lewy body dementia, elevated levels of Secosterols (including this compound) were detected in affected brain regions compared to controls. These findings indicate a potential role for this compound in the pathogenesis of Parkinson's disease through mechanisms that may involve the aggregation of α-synuclein .

Atherosclerosis

This compound has been identified as a significant factor in atherosclerosis development. It modifies low-density lipoprotein (LDL) particles, leading to increased atherogenicity. Studies have shown that incubation with this compound alters the secondary structure of apolipoprotein B-100 and enhances foam cell formation by macrophages . Additionally, it inhibits nitric oxide synthases, which may contribute to vascular dysfunction associated with atherosclerosis .

Cytotoxic Effects

This compound exhibits cytotoxic properties across various cell lines. In vitro studies have demonstrated that it induces cell death through mechanisms involving both covalent and non-covalent interactions with target proteins . The compound's stability in biological environments is critical; it rapidly converts to other derivatives like Secosterol-B, which may also exhibit similar bioactivities .

Summary Table of Applications

Case Studies

- Alzheimer's Disease:

- Atherosclerosis:

- Cell Line Studies:

化学反应分析

Aldehyde Oxidation to Carboxylic Acid

Secosterol-A undergoes rapid oxidation of its C6 aldehyde group to form 3β-hydroxy-5-oxo-secocholestan-6-oic acid (seco-A-COOH) under physiological conditions. This reaction is catalyzed by serum components in cell culture media:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 10% FBS in culture medium | Conversion to seco-A-COOH and secosterol-B | 10.6% | |

| 24–72 hr incubation | Accumulation of seco-A-COOH | 1.4–6.6 μM |

This oxidation reduces Schiff base formation capacity but retains pro-inflammatory activity through alternative mechanisms .

Hydroxyl Group Oxidation

The C3 hydroxyl group can be oxidized to a ketone, though this pathway is less common under biological conditions. Synthetic ozonolysis methods facilitate this transformation during this compound production.

Aldolization to Secosterol-B

This compound rapidly undergoes aldol condensation in aqueous environments to form secosterol-B, its most stable derivative:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 10% FBS in culture medium | Conversion to secosterol-B | 81.4% | |

| Physiological pH (7.4) | Spontaneous aldolization | >80% |

Secosterol-B retains biological activity but shows reduced protein-binding capacity compared to this compound .

Dehydration to Michael Acceptors

Dehydration of this compound generates α,β-unsaturated carbonyl compounds, enabling Michael addition reactions with nucleophilic residues (e.g., cysteine thiols):

| Product | Reaction Site | Biological Impact |

|---|---|---|

| Dehydrated this compound | C3 hydroxyl elimination | Forms covalent adducts with proteins |

| Dehydrated seco-A-COOH | C3 hydroxyl elimination | Accelerates amyloid fibril formation |

This pathway explains this compound’s ability to denature proteins like apolipoprotein C-II and α-synuclein, even when oxidized to seco-A-COOH .

Schiff Base Formation

The C6 aldehyde reacts with lysine ε-amino groups to form stable Schiff bases:

| Target Protein | Adduct Type | Functional Consequence |

|---|---|---|

| ApoB-100 | Lysine modification | Altered LDL structure, foam cell formation |

| α-Synuclein | Covalent crosslinking | Accelerated amyloid aggregation |

Michael Addition

Dehydrated secosterol derivatives react via Michael addition:

| Target | Nucleophilic Site | Outcome |

|---|---|---|

| Glutathione | Cysteine thiol | Depletes cellular antioxidant defenses |

| Histone H3 | Lysine residues | Epigenetic modulation |

Esterification with Fatty Acids

Ozonolysis of cholesteryl esters (e.g., palmitate) yields fatty acid-secosterol conjugates:

| Parent Ester | Product | Biological Activity |

|---|---|---|

| Cholesteryl palmitate | Palmitoyl-secosterol-A/B | Enhanced cytotoxicity in macrophages |

| Cholesteryl linoleate | 9-Oxononanoyl-secosterol-A/B | Potent pro-inflammatory signaling |

Key Research Findings

-

Structural Instability : this compound’s half-life in serum-containing media is <10 seconds, necessitating careful handling in experiments .

-

Dual Reactivity : Both aldehyde and dehydration-derived Michael acceptors contribute to protein denaturation and amyloidogenesis .

-

Pathological Relevance : Elevated this compound adducts correlate with neurodegenerative and cardiovascular disease progression .

属性

分子式 |

C27H46O3 |

|---|---|

分子量 |

418.7 g/mol |

IUPAC 名称 |

2-[(1R,4S,5S,7aR)-5-[(1R,4S)-4-hydroxy-1-methyl-2-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetaldehyde |

InChI |

InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21(13-16-28)24(12-15-26(22,23)4)27(5)14-11-20(29)17-25(27)30/h16,18-24,29H,6-15,17H2,1-5H3/t19-,20+,21+,22-,23?,24+,26-,27-/m1/s1 |

InChI 键 |

YAKOGNWFSAFQBB-CGPSQUAXSA-N |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@@H]([C@H]2CC=O)[C@]3(CC[C@@H](CC3=O)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC(C2CC=O)C3(CCC(CC3=O)O)C)C |

同义词 |

atheronal-A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。